5'-Amino-5'-deoxyuridine

Description

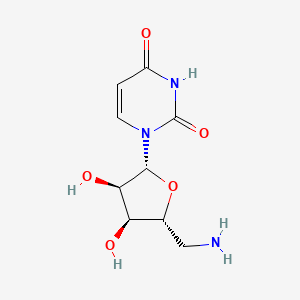

Structure

2D Structure

3D Structure

Properties

CAS No. |

34718-92-8 |

|---|---|

Molecular Formula |

C9H13N3O5 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H13N3O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3,10H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

DJYTWLADTBMTBF-XVFCMESISA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CN)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)O |

Synonyms |

5'-amino-5'-deoxyuridine Urd-5'-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5'-Amino-5'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Amino-5'-deoxyuridine is a synthetically modified pyrimidine (B1678525) nucleoside analog of deoxyuridine. Its defining structural feature is the substitution of the 5'-hydroxyl group with a primary amino group, which imparts unique chemical reactivity and biological properties. This modification makes it a valuable tool in various biochemical and therapeutic applications, including the synthesis of modified oligonucleotides, the development of molecular probes, and as a scaffold for drug discovery.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, stability, and key experimental applications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | [3] |

| Molecular Formula | C₉H₁₃N₃O₅ | [3] |

| Molecular Weight | 243.22 g/mol | [3] |

| Exact Mass | 243.08552052 Da | [3] |

| CAS Number | 34718-92-8 | [3] |

| Appearance | White crystalline powder | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Topological Polar Surface Area | 125 Ų | [3] |

| XLogP3 | -2.2 | [3] |

Synthesis and Chemical Modification

The synthesis of this compound from its parent nucleoside, uridine (B1682114) or deoxyuridine, can be accomplished through several established chemical pathways. The choice of method often depends on the desired yield, scalability, and the presence of other functional groups.

Key Synthetic Pathways:

-

Azide (B81097) Displacement and Reduction : This is a classical and widely used method. It involves the conversion of the 5'-hydroxyl group into a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide salt (like LiN₃ or NaN₃). The resulting 5'-azido-5'-deoxyuridine (B8641899) intermediate is then reduced to the primary amine.[4]

-

Staudinger Reaction : The reduction of the 5'-azido intermediate is efficiently achieved using the Staudinger reaction, which involves triphenylphosphine (B44618) (PPh₃) under mild conditions.[1][5] This method is favored over catalytic hydrogenation, which can risk reducing the double bonds in the uracil (B121893) base.[1]

-

Catalytic Hydrogenation : Alternatively, catalytic hydrogenation using catalysts like 10% Palladium on Carbon (Pd/C) can be employed to reduce the azide, yielding the desired 5'-amino product.[4][6]

-

-

Direct Amination : This approach involves the direct introduction of the amino group, often using reagents like ammonia (B1221849) or other amines under specific reaction conditions that facilitate the substitution.[1]

-

Halogenation and Substitution : Another route begins with the halogenation of the 5' position, creating a 5'-bromo- or 5'-iodo-5'-deoxyuridine intermediate. The halogen is subsequently displaced by an amino group via nucleophilic substitution.[1]

Chemical Reactivity and Stability

Reactivity : The primary amino group at the 5' position is significantly more nucleophilic than the hydroxyl group it replaces.[5] This enhanced reactivity allows for facile conjugation with a wide range of electrophiles, such as activated esters, isothiocyanates, and sulfonyl chlorides. This property is extensively utilized for coupling labels, linkers, or other functional moieties to the nucleoside, making it a versatile building block for creating complex molecular probes and modified oligonucleotides.[1]

Stability : this compound is generally stable under standard physiological conditions (neutral pH, moderate temperature).[1] However, it may undergo degradation under conditions of extreme pH or high temperature.[1] Its triphosphate derivative, particularly phosphoramidate (B1195095) analogs like 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP), exhibits notable stability in alkaline solutions but undergoes a novel phosphorylysis reaction at a pH below 8.[7] This acid-catalyzed degradation yields the parent nucleoside and trimetaphosphate.[7] The P-N bond in these analogs is more resistant to phosphatase degradation compared to the P-O bond in natural nucleotides.[1]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable compound in several scientific domains.

Oligonucleotide Synthesis and Modification

The 5'-amino group serves as a key functional handle for post-synthetic modification of oligonucleotides. It allows for the attachment of various molecules, including fluorescent dyes, biotin, peptides, and other reporter groups, at the 5'-terminus of a DNA or RNA strand. This is crucial for creating probes used in techniques like PCR and fluorescence in situ hybridization (FISH).[1]

Drug Development and Biological Activity

Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy.[4][8] this compound and its derivatives have been investigated for their potential therapeutic effects.

-

Antiviral and Antitumor Activity : Various uridine nucleosides with a 5'-amino group have been studied for their antiviral, antibacterial, and antifungal properties.[4] For instance, 5-(aminomethyl)-2'-deoxyuridine has shown inhibitory activity against the growth of murine Sarcoma 180 and L1210 cells in culture.[6]

-

Enzyme Inhibition : The triphosphate form can act as an inhibitor of cellular enzymes. The analog AIdUTP is a potent allosteric inhibitor of E. coli thymidine (B127349) kinase, being 60-fold more potent than thymidine triphosphate (TTP) at pH 7.8.[7]

-

DNA Incorporation and Chain Termination : The 5'-N-triphosphate derivatives of 5'-amino-nucleosides can be incorporated into DNA by DNA polymerases.[5] After incorporation, the resulting phosphoramidate linkage in the DNA backbone can be specifically cleaved under mild acid treatment.[5] This property allows for its use as a chain terminator in DNA sequencing applications, providing an alternative to traditional methods.[1][5]

Experimental Protocols

Synthesis of 5'-Amino-3',5'-dideoxyuridine[4]

This protocol describes a specific synthesis starting from a protected aminouridine intermediate.

-

Dissolution : Dissolve the protected aminouridine (8.4 mg, 0.025 mmol) in anhydrous acetonitrile (B52724) (MeCN) (1.0 mL).

-

Deprotection : Treat the solution with a solution of 5% hydrofluoric acid (HF) in MeCN (1.0 mL).

-

Reaction : Stir the mixture at room temperature for 1.5 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup : Remove the solvent under reduced pressure to yield a white solid.

-

Purification : Triturate the solid with cold ethanol (B145695) (EtOH) to give 5.0 mg (90% yield) of 5'-Amino-3',5'-dideoxyuridine as a white solid.

Analysis by Reverse Phase HPLC[9]

5'-Amino-2'-deoxyuridine can be analyzed using a reverse-phase HPLC method.

-

Column : Newcrom R1 or equivalent reverse-phase column.

-

Mobile Phase : A mixture of acetonitrile (MeCN), water, and an acid modifier. For standard RP-HPLC, phosphoric acid can be used.

-

MS-Compatible Method : For applications requiring Mass Spectrometry (MS) detection, phosphoric acid should be replaced with a volatile acid like formic acid.

-

Application : This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9]

References

- 1. Buy this compound (EVT-1581266) | 34718-92-8 [evitachem.com]

- 2. 5'-Amino-2',5'-dideoxyuridine | Benchchem [benchchem.com]

- 3. This compound | C9H13N3O5 | CID 11447886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate. Synthesis, chemical properties, and effect on Escherichia coli thymidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemotherapy - Wikipedia [en.wikipedia.org]

- 9. 5-Amino-2’-deoxyuridine | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Molecular Structure of 5'-Amino-5'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological significance of 5'-Amino-5'-deoxyuridine. This modified nucleoside is a subject of interest in medicinal chemistry and molecular biology due to its potential as an antiviral and antineoplastic agent.

Core Molecular Structure and Identifiers

This compound is a derivative of the naturally occurring nucleoside deoxyuridine. The key structural modification is the substitution of the hydroxyl group at the 5' position of the deoxyribose sugar with an amino group.[1] This change significantly alters the molecule's chemical properties and biological activity.

The fundamental structure consists of a pyrimidine (B1678525) base (uracil) linked to a deoxyribose sugar. The IUPAC name for this compound is 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione.[2]

Below is a summary of its key chemical identifiers and properties:

| Identifier | Value |

| CAS Number | 34718-92-8[2] |

| Molecular Formula | C₉H₁₃N₃O₅[2] |

| Molecular Weight | 243.22 g/mol [2] |

| Appearance | Typically a white crystalline powder[1] |

| Solubility | Soluble in water and polar organic solvents[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a 5'-azido-5'-deoxyuridine (B8641899) intermediate. This multi-step process generally involves the initial conversion of a more readily available starting material, such as uridine (B1682114) or deoxyuridine, to the azido (B1232118) derivative, followed by reduction to the amine.

A common synthetic approach involves the following logical workflow:

Experimental Protocols

Synthesis of 5'-Azido-5'-deoxyuridine (Intermediate)

A frequently employed method for introducing the azido group is through the reaction of a protected 5'-O-sulfonylated uridine derivative with an azide salt.

-

Materials: 2',3'-O-Isopropylidene-5'-O-tosyluridine, Sodium azide (NaN₃), Dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2',3'-O-Isopropylidene-5'-O-tosyluridine in anhydrous DMF.

-

Add an excess of sodium azide to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and pour it into ice water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 5'-azido-2',3'-O-isopropylidene-5'-deoxyuridine.

-

Remove the isopropylidene protecting group using acidic conditions (e.g., trifluoroacetic acid in water) to obtain 5'-azido-5'-deoxyuridine.

-

Reduction to this compound

The final step is the reduction of the azido group to an amine. Catalytic hydrogenation is a common and effective method.

-

Materials: 5'-Azido-5'-deoxyuridine, Palladium on carbon (Pd/C, 10%), Methanol (B129727) or Ethanol (B145695), Hydrogen gas (H₂).

-

Procedure:

-

Dissolve 5'-azido-5'-deoxyuridine in methanol or ethanol in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purification and Characterization

Purification of the final product is typically achieved by column chromatography on silica (B1680970) gel.

-

Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of dichloromethane (B109758) (DCM) and methanol (MeOH) is commonly used. The polarity is gradually increased by increasing the percentage of methanol to elute the more polar product.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reverse-phase (RP) HPLC method can be used for purity analysis.[3]

-

Column: C18 column.[3]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water or a buffer (e.g., with phosphoric acid or formic acid for MS compatibility) is typically employed.[3]

-

-

Melting Point: The melting point of the purified compound is determined using a standard melting point apparatus. For the related compound 5-Fluoro-5'-deoxyuridine, a melting point range of 187°C to 193°C has been reported.[4]

Spectroscopic Data

While specific, high-resolution spectral data for this compound is not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would show characteristic signals for the protons on the uracil (B121893) base and the deoxyribose sugar. Key signals would include the anomeric proton (H-1'), the protons on the sugar ring, and the methylene (B1212753) protons adjacent to the 5'-amino group.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the uracil ring, the carbons of the pyrimidine and sugar rings, and the carbon bearing the amino group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (243.22 g/mol ). Fragmentation would likely involve the cleavage of the glycosidic bond between the uracil base and the deoxyribose sugar, as well as fragmentation of the sugar moiety.[5]

Biological Activity and Mechanism of Action

This compound and its derivatives have been investigated for their potential as inhibitors of enzymes involved in nucleotide metabolism, making them candidates for antiviral and anticancer therapies.

Inhibition of Thymidylate Synthase

One of the primary proposed mechanisms of action is the inhibition of thymidylate synthase (TS).[6][7] This enzyme is crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.

The proposed mechanism involves the intracellular phosphorylation of this compound to its monophosphate derivative. This analog can then act as a competitive inhibitor of dUMP, the natural substrate for thymidylate synthase.

By inhibiting thymidylate synthase, this compound monophosphate disrupts the synthesis of dTMP, leading to an imbalance in the nucleotide pool, which can halt DNA replication and induce cell death in rapidly dividing cells.[6]

Incorporation into DNA

As a nucleoside analog, there is also the potential for this compound to be further phosphorylated to the triphosphate level and subsequently incorporated into DNA during replication. The presence of the 5'-amino group instead of a phosphodiester linkage could lead to chain termination or create structural distortions in the DNA, interfering with subsequent replication and transcription processes.[8][9]

References

- 1. Buy this compound (EVT-1581266) | 34718-92-8 [evitachem.com]

- 2. This compound | C9H13N3O5 | CID 11447886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation of 5-Amino-2’-deoxyuridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. 462790010 [thermofisher.com]

- 5. lifesciencesite.com [lifesciencesite.com]

- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Molecularly Evolved Thymidylate Synthase Inhibits 5-Fluorodeoxyuridine Toxicity in Human Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The occurrence and consequences of deoxyuridine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 5'-Amino-5'-deoxyuridine from Deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 5'-Amino-5'-deoxyuridine, a modified nucleoside of significant interest in the development of novel therapeutics and biochemical probes. The primary synthetic route proceeds from the readily available starting material, deoxyuridine, through a three-step process involving activation of the 5'-hydroxyl group, subsequent conversion to a 5'-azido intermediate, and finally, reduction to the target 5'-amino compound.

Synthetic Strategy Overview

The conversion of deoxyuridine to this compound is a well-established synthetic pathway in nucleoside chemistry. The core of this transformation relies on the selective modification of the primary 5'-hydroxyl group of the deoxyribose sugar. Due to the presence of other reactive functional groups, namely the 3'-hydroxyl group and the N3 imide proton of the uracil (B121893) base, a carefully planned synthetic strategy is crucial to avoid unwanted side reactions.[1][][3] While protection of the 3'-hydroxyl group can be employed, many reported procedures achieve selectivity through the higher reactivity of the primary 5'-hydroxyl group.

The most prevalent and efficient synthetic route can be summarized in three key steps:

-

Activation of the 5'-Hydroxyl Group: The 5'-hydroxyl group of deoxyuridine is transformed into a good leaving group to facilitate subsequent nucleophilic substitution. This is commonly achieved through tosylation, where the hydroxyl group is converted into a tosylate ester.

-

Introduction of the Azido (B1232118) Group: The activated 5'-position undergoes nucleophilic substitution with an azide (B81097) source, typically sodium azide or lithium azide, to yield 5'-azido-5'-deoxyuridine. This intermediate is a key precursor to the final product.[4][5][6]

-

Reduction of the Azido Group: The terminal azido group is reduced to the desired primary amine, affording this compound. Catalytic hydrogenation or the Staudinger reaction are the most frequently employed methods for this transformation.[4][7][8]

Experimental Protocols

The following sections provide detailed experimental methodologies for each step in the synthesis of this compound from deoxyuridine.

Step 1: Synthesis of 5'-O-(p-tolylsulfonyl)-2'-deoxyuridine (2)

This initial step involves the selective tosylation of the 5'-hydroxyl group of deoxyuridine.

Materials:

-

Deoxyuridine (1)

-

p-Toluenesulfonyl chloride (TsCl)

-

Anhydrous pyridine (B92270)

Procedure:

-

Deoxyuridine (1) is dissolved in anhydrous pyridine at 0-5 °C.

-

p-Toluenesulfonyl chloride (typically 1.3 equivalents) is added portion-wise to the stirred solution, maintaining the low temperature.[6]

-

The reaction mixture is stirred at a low temperature (e.g., 3 °C) for an extended period, often 24 hours, to ensure complete reaction.[4][6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically through chromatographic methods.

Step 2: Synthesis of 5'-Azido-5'-deoxyuridine (3)

The tosylated intermediate is then converted to the 5'-azido derivative.

Materials:

-

5'-O-(p-tolylsulfonyl)-2'-deoxyuridine (2)

-

Sodium azide (NaN₃) or Lithium azide (LiN₃)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

5'-O-(p-tolylsulfonyl)-2'-deoxyuridine (2) is dissolved in anhydrous DMF.

-

An excess of sodium azide or lithium azide (typically 1.8 equivalents or more) is added to the solution.[6]

-

The reaction mixture is heated to an elevated temperature, for instance, 85-90 °C or 100 °C, for several hours (e.g., 2-3 hours).[4][6]

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled, and the product is worked up and purified. This may involve extraction and chromatographic purification.[5]

Step 3: Synthesis of this compound (4)

The final step is the reduction of the 5'-azido group to the 5'-amino group.

Method A: Catalytic Hydrogenation

Materials:

-

5'-Azido-5'-deoxyuridine (3)

-

10% Palladium on charcoal (Pd/C)

-

Ethanol-water mixture (e.g., 1:1, v/v)

-

Hydrogen gas (H₂)

Procedure:

-

5'-Azido-5'-deoxyuridine (3) is dissolved in a suitable solvent system, such as an ethanol-water mixture.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (e.g., at 35 psi) at room temperature.[4]

-

The reaction is stirred until the starting material is completely consumed, as indicated by TLC.

-

The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the crude product, which is then purified.

Method B: Staudinger Reaction

Materials:

-

5'-Azido-5'-deoxyuridine (3)

-

Triphenylphosphine (B44618) (PPh₃)

-

A suitable solvent (e.g., anhydrous DMF)

-

Water

Procedure:

-

5'-Azido-5'-deoxyuridine (3) is dissolved in an anhydrous solvent like DMF.

-

Triphenylphosphine is added to the solution.

-

The reaction mixture is stirred, leading to the formation of an iminophosphorane intermediate.

-

The reaction is then hydrolyzed by the addition of water to yield the 5'-amino product and triphenylphosphine oxide.[7][8]

-

The product is isolated and purified from the reaction byproducts.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and related compounds. It is important to note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Step | Starting Material | Product | Reagents | Reported Yield (%) | Reference |

| 1 | Deoxyuridine | 5'-O-(p-tolylsulfonyl)-2'-deoxyuridine | p-Toluenesulfonyl chloride, Pyridine | Not explicitly stated for deoxyuridine in the provided results. | - |

| 2 | 5'-O-(p-tolylsulfonyl)-2'-deoxyuridine | 5'-Azido-5'-deoxyuridine | Sodium azide, DMF | High yields are generally reported for this type of reaction.[5] | [5] |

| 3 | 5'-Azido-5'-deoxyuridine | This compound | H₂, Pd/C or PPh₃, H₂O | High yields are generally reported for the reduction of azides.[7] | [7] |

Visualization of the Synthetic Pathway and Workflow

The following diagrams illustrate the chemical transformations and the overall experimental workflow for the synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. Synthesis and biological activities of 5-trifluoromethyl-5'-azido-2',5'-dideoxyuridine and 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

5'-Amino-5'-deoxyuridine: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Amino-5'-deoxyuridine (5'-NH₂-dU) is a synthetic pyrimidine (B1678525) nucleoside analog that has garnered interest in the fields of molecular biology, virology, and oncology. Characterized by the substitution of the 5'-hydroxyl group with an amino group, this modification imparts unique biochemical properties that differentiate it from its natural counterpart, uridine (B1682114). This technical guide provides an in-depth exploration of the discovery, synthesis, and biological history of this compound. It details the experimental protocols for its synthesis and for assays evaluating its biological activity. Furthermore, this document summarizes the available quantitative data on its and related compounds' efficacy and elucidates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Discovery and History

The exploration of modified nucleosides as potential therapeutic agents dates back to the mid-20th century. The synthesis of this compound and its related compounds arose from the broader effort to create analogs that could act as antimetabolites, interfering with the synthesis of nucleic acids in rapidly proliferating cells, such as cancer cells and virus-infected cells.

Early work focused on the chemical synthesis of various 5'-substituted uridine derivatives. The introduction of an amino group at the 5' position was a key modification, as it was hypothesized that this change could alter the molecule's interaction with key cellular enzymes involved in nucleotide metabolism and DNA/RNA synthesis. The primary amino group also offers a reactive handle for further chemical modifications, allowing for the attachment of other functional groups or labels.

Initial biological studies with 5'-amino-nucleoside analogs, including derivatives of this compound, revealed a range of biological activities, including modest antiviral and antitumor effects. These findings spurred further investigation into their mechanisms of action and potential as therapeutic leads.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available nucleoside, uridine. A common and effective strategy involves the conversion of the 5'-hydroxyl group to a more reactive leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the desired 5'-amino group.

A key intermediate in this synthesis is 5'-azido-5'-deoxyuridine (B8641899) . The conversion of the 5'-hydroxyl group to an azido (B1232118) group is a critical step. Following the formation of the azido derivative, the final step is the reduction of the azide to the primary amine, for which the Staudinger reaction is a widely used and efficient method.

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-stage process: azidation of the 5'-hydroxyl group of uridine, followed by reduction of the 5'-azido group.

Figure 1: Synthetic pathway for this compound.

Data Presentation

Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data from studies on closely related 5'-substituted uridine analogs can provide valuable insights into its potential efficacy. The following tables summarize the available data for these related compounds.

Antiviral Activity of Related 5'-Amino-deoxyuridine Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | Citation |

| 5-iodo-5'-amino-2',5'-dideoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | - | ~100x greater than 5-iodo-2'-deoxyuridine | [1] |

| (E)-5-(2-bromovinyl)-3'-amino-2',3'-dideoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | - | 4-12 times less potent than BV-dUrd | [2] |

| 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 1 (HSV-1) | Vero | 8.6 | [3] |

| 5-ethyl-2'-deoxyuridine | Herpes Simplex Virus Type 2 (HSV-2) | Vero | 7.8 | [3] |

| 5-cyano-2'-deoxyuridine | Vaccinia virus | - | 10-20 times greater than 5-iodo-2'-deoxyuridine | [4] |

Cytotoxicity of Related 5'-Deoxyuridine Analogs

| Compound | Cell Line | IC₅₀ (µM) | Citation |

| 5-hexyl-2'-deoxyuridine | L1210 (Leukemia) | >500 | [5] |

| 5-aza-2'-deoxycytidine | L1210 (Leukemia) | 0.5-1.0 µg/mL | [6] |

Enzyme Inhibition by Related 5'-Amino-deoxyuridine Analogs

| Compound | Enzyme | Organism | Kᵢ (µM) | Inhibition Type | Citation |

| 5-iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate | Thymidine (B127349) Kinase | Escherichia coli | 60-fold more potent than TTP | Allosteric | [7] |

| (E)-5-(2-bromovinyl)-3'-amino-2',3'-dideoxyuridine-5'-triphosphate | HSV-1 DNA Polymerase | Herpes Simplex Virus Type 1 | 0.13 | - | [2] |

| (E)-5-(2-bromovinyl)-3'-amino-2',3'-dideoxyuridine-5'-triphosphate | DNA Polymerase α | Human | 0.10 | - | [2] |

Mechanism of Action

The biological effects of this compound are primarily attributed to its role as a nucleoside analog. Following cellular uptake, it is presumed to be anabolized to its monophosphate, diphosphate, and ultimately its triphosphate form, this compound-5'-triphosphate (5'-NH₂-dUTP), by cellular kinases.

The triphosphate analog can then act as a substrate for DNA polymerases. Its incorporation into a growing DNA strand results in the formation of a phosphoramidate (B1195095) linkage (P-N) instead of the natural phosphodiester bond (P-O). This unnatural linkage can have several significant consequences:

-

Chain Termination: The presence of the 5'-amino group may lead to chain termination, as it might not be efficiently recognized by DNA polymerases for the addition of the next nucleotide.

-

DNA Strand Instability: The phosphoramidate bond is more susceptible to cleavage under certain conditions, such as mild acid treatment, which can lead to DNA strand breaks.[8]

-

Altered DNA Structure: The presence of this modified nucleotide can alter the local conformation of the DNA double helix, potentially affecting the binding of proteins involved in DNA replication, transcription, and repair.

-

Induction of DNA Damage Response: The presence of an unnatural linkage in the DNA backbone is recognized by the cell's DNA damage response (DDR) machinery. This can trigger cell cycle arrest and apoptosis if the damage is too extensive to be repaired.

Signaling Pathway

The proposed mechanism of action involves a cascade of events beginning with the metabolic activation of this compound and culminating in the induction of a DNA damage response.

Figure 2: Proposed signaling pathway for the action of this compound.

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of this compound and for a key biological assay to evaluate its antiviral activity.

Synthesis of 5'-azido-5'-deoxyuridine

This protocol describes the conversion of the 5'-hydroxyl group of uridine to an azido group, a key step in the synthesis of this compound.

Materials:

-

Uridine

-

Tosyl chloride (TsCl)

-

Anhydrous pyridine

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Tosylation of Uridine:

-

Dissolve uridine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add tosyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by adding ice-cold water.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5'-O-tosyl-uridine.

-

Purify the crude product by silica gel column chromatography.

-

-

Azidation of 5'-O-Tosyl-uridine:

-

Dissolve the purified 5'-O-tosyl-uridine (1 equivalent) in anhydrous DMF in a round-bottom flask.

-

Add sodium azide (3 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5'-azido-5'-deoxyuridine.

-

Staudinger Reduction of 5'-azido-5'-deoxyuridine

This protocol details the reduction of the azido group to a primary amine to yield the final product, this compound.

Materials:

-

5'-azido-5'-deoxyuridine

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Dichloromethane and methanol (B129727) for chromatography

Procedure:

-

Dissolve 5'-azido-5'-deoxyuridine (1 equivalent) in a mixture of THF and water (e.g., 4:1 v/v) in a round-bottom flask.

-

Add triphenylphosphine (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting azide.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with dichloromethane to remove triphenylphosphine oxide.

-

The aqueous layer containing the product can be lyophilized or purified further by column chromatography on silica gel using a dichloromethane/methanol gradient to obtain pure this compound.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates (e.g., Vero cells for HSV)

-

Virus stock of known titer (Plaque Forming Units/mL)

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) with and without serum

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells into multi-well plates and incubate until they form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a dilution of the virus calculated to produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the compound.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

-

Plaque Counting: Gently wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents an interesting nucleoside analog with the potential for biological activity stemming from its unique 5'-amino modification. While its direct quantitative biological data is sparse in publicly available literature, the study of related compounds suggests potential antiviral and antitumor activities. Its mechanism of action, involving incorporation into DNA and subsequent disruption of DNA integrity and function, provides a rationale for these activities. The synthetic routes are well-established, allowing for its preparation for further biological evaluation. This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential and biochemical properties of this compound and its derivatives. Further research is warranted to fully elucidate its biological activity profile and to explore its potential in drug development.

References

- 1. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiviral activity of 5-ethyl-2'-deoxyuridine against herpes simplex viruses in cell culture, mice, and guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Hexyl-2'-deoxyuridine blocks the cytotoxic effects of 5-fluorodeoxyuridine or deoxyadenosine in leukemia L1210 cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the in vitro cytotoxicity (L1210) of 5-aza-2'-deoxycytidine with its therapeutic and toxic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate. Synthesis, chemical properties, and effect on Escherichia coli thymidine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Characterization of 5'-Amino-5'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Amino-5'-deoxyuridine is a synthetic nucleoside analog of uridine, characterized by the substitution of the 5'-hydroxyl group with an amino group. This modification imparts unique biochemical properties, making it a valuable tool in biomedical research and a potential scaffold for drug development. This technical guide provides a comprehensive overview of the biochemical characterization of this compound, including its synthesis, mechanism of action, and its interactions with key enzymes in nucleotide metabolism. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and application of this compound.

Introduction

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Modifications to the sugar moiety or the nucleobase can dramatically alter their biological activity, leading to the inhibition of essential cellular processes such as DNA and RNA synthesis. This compound belongs to a class of 5'-modified nucleosides that have garnered interest for their potential as enzyme inhibitors and probes for studying nucleic acid metabolism. The presence of a primary amino group at the 5'-position allows for further chemical derivatization and influences its interaction with cellular machinery. This guide will delve into the synthesis, biochemical properties, and cellular effects of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₅ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| CAS Number | 34718-92-8 | [1] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the readily available 2'-deoxyuridine (B118206). The key intermediate is 5'-azido-5'-deoxyuridine (B8641899), which is subsequently reduced to the desired 5'-amino product.

Experimental Protocol: Synthesis of 5'-azido-5'-deoxyuridine

This protocol is adapted from established methods for the synthesis of 5'-azido nucleosides.[2][3][4]

Materials:

-

2'-deoxyuridine

-

Tosyl chloride (TsCl)

-

Pyridine (B92270) (anhydrous)

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Tosylation: Dissolve 2'-deoxyuridine in anhydrous pyridine and cool the solution to 0-5 °C in an ice bath.

-

Slowly add tosyl chloride (1.3 equivalents) to the stirred solution.

-

Allow the reaction to proceed at 0-5 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude 5'-O-tosyl-2'-deoxyuridine.

-

Azidation: Dissolve the crude 5'-O-tosyl-2'-deoxyuridine in anhydrous DMF.

-

Add sodium azide (1.8 equivalents) to the solution.

-

Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with an organic solvent and wash the organic layer with water and brine.

-

Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography to yield 5'-azido-5'-deoxyuridine.[2]

Experimental Protocol: Reduction of 5'-azido-5'-deoxyuridine to this compound

The final step involves the reduction of the azido (B1232118) group to an amino group.

Materials:

-

5'-azido-5'-deoxyuridine

-

Triphenylphosphine (B44618) (PPh₃) or Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon)

-

Appropriate solvents (e.g., Tetrahydrofuran, Methanol)

Procedure (Staudinger Reduction):

-

Dissolve 5'-azido-5'-deoxyuridine in a suitable solvent like tetrahydrofuran.

-

Add triphenylphosphine (1.1 equivalents) to the solution.

-

Stir the reaction at room temperature, followed by the addition of water to hydrolyze the intermediate phosphazide.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture and purify the product by column chromatography to obtain this compound.

Biochemical Activity and Mechanism of Action

This compound, as a nucleoside analog, is anticipated to interact with enzymes involved in pyrimidine (B1678525) metabolism. Its primary mechanism of action is expected to involve its phosphorylation by cellular kinases to the corresponding mono-, di-, and tri-phosphate derivatives. These phosphorylated metabolites can then interfere with the synthesis of nucleic acids.

Interaction with Pyrimidine Salvage Pathway Enzymes

The pyrimidine salvage pathway recycles pyrimidine bases and nucleosides from degraded nucleic acids. Key enzymes in this pathway, such as thymidine (B127349) kinase, are potential targets for this compound.

Enzyme Inhibition

While specific inhibitory constants for this compound are not extensively reported, studies on closely related analogs provide significant insights. For instance, the triphosphate derivative of a related compound, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUTP), is a potent allosteric inhibitor of E. coli thymidine kinase, being 60-fold more potent than the natural regulator, dTTP.[3] This suggests that the 5'-amino modification can lead to potent enzyme inhibition. Furthermore, N-substituted derivatives of 5-aminomethyl-2'-deoxyuridine 5'-phosphates have been shown to be competitive inhibitors of thymidylate synthetase from various sources.[5]

| Compound | Enzyme | Organism | Inhibition Constant (Ki) | Reference |

| 5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphate | Thymidylate Synthetase | E. coli | 6 µM | [5] |

| 5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphate | Thymidylate Synthetase | Calf Thymus | 3.1 µM | [5] |

| 5-(2-dimethylaminoethylaminomethyl)-2'-deoxyuridine 5'-phosphate | Thymidylate Synthetase | Ehrlich Ascites Tumor | 14 µM | [5] |

Experimental Protocol: Thymidine Kinase Inhibition Assay

This protocol is a general guide for assessing the inhibitory potential of this compound against thymidine kinase.[6][7]

Materials:

-

Purified or recombinant thymidine kinase

-

[³H]-Thymidine (substrate)

-

This compound (inhibitor)

-

ATP, MgCl₂, Tris-HCl buffer

-

DEAE-cellulose filter discs

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), ATP, MgCl₂, and [³H]-thymidine.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting aliquots of the mixture onto DEAE-cellulose filter discs.

-

Wash the discs with water or ethanol (B145695) to remove unreacted [³H]-thymidine.

-

Measure the radioactivity retained on the discs, which corresponds to the amount of phosphorylated [³H]-thymidine, using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value. Ki can be determined by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

Cellular Activity

The cytotoxic effects of this compound and its derivatives are anticipated to be dependent on their uptake into cells and subsequent metabolic activation. The antitumor activity of many 5-substituted 2'-deoxyuridines is largely dependent on the thymidine kinase activity of the tumor cells.[8]

Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (5'-dFUrd) | Reference |

| 47-DN | Breast Carcinoma | 32 µM | [1] |

| MCF-7 | Breast Carcinoma | 35 µM | [1] |

| MG-63 | Osteosarcoma | 41 µM | [1] |

| HCT-8 | Colon Tumor | 200 µM | [1] |

| Colo-357 | Pancreatic Tumor | 150 µM | [1] |

| HL-60 | Promyelocytic Leukemia | 470 µM | [1] |

Experimental Protocol: Cell Proliferation Assay (Thymidine Incorporation Assay)

This assay measures the effect of this compound on DNA synthesis, a hallmark of cell proliferation.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

[³H]-Thymidine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (B78521) (NaOH) or Sodium dodecyl sulfate (SDS)

-

Scintillation counter

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Pulse-label the cells by adding [³H]-thymidine to the culture medium for the last few hours of the treatment period.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Precipitate the macromolecules, including DNA, by adding cold TCA.

-

Wash the precipitate to remove unincorporated [³H]-thymidine.

-

Lyse the cells with NaOH or SDS.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Determine the concentration of this compound that inhibits [³H]-thymidine incorporation by 50% (IC50).

Workflow for Biochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive biochemical characterization of a novel nucleoside analog like this compound.

Conclusion

This compound presents a versatile platform for the development of novel therapeutic agents and research tools. Its unique 5'-amino functionality allows for diverse chemical modifications and influences its interaction with key metabolic enzymes. This guide has provided a foundational understanding of its synthesis, biochemical properties, and potential mechanisms of action, supported by detailed experimental protocols. Further research, particularly in elucidating specific enzyme inhibition constants and its effects on a broader range of cancer cell lines, will be crucial in realizing the full therapeutic and scientific potential of this intriguing nucleoside analog. The provided methodologies and data serve as a valuable resource for researchers embarking on the exploration of this compound and its derivatives.

References

- 1. 5'-Deoxy-5-fluorouridine selective toxicity for human tumor cells compared to human bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thymidylate synthetase inhibitors. Synthesis of N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Detection of thymidine kinase activity using an assay based on the precipitation of nucleoside monophosphates with lanthanum chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of thymidine kinase in the inhibitory activity of 5-substituted-2'-deoxyuridines on the growth of human and murine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]

An In-depth Spectroscopic and Biological Analysis of 5'-Amino-5'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Amino-5'-deoxyuridine is a synthetic nucleoside analog of uridine, distinguished by the substitution of the 5'-hydroxyl group with a primary amine. This modification imparts unique chemical properties, making it a valuable tool in oligonucleotide synthesis and a subject of interest in medicinal chemistry. As a modified nucleoside, it has the potential to interact with various cellular enzymes involved in nucleic acid metabolism, positioning it as a candidate for antiviral and anticancer drug development. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its analysis, and an exploration of its potential biological mechanism of action.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N₃O₅ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | [1] |

| CAS Number | 34718-92-8 | [1] |

| Exact Mass | 243.08552052 Da | [1] |

Spectroscopic Data

A thorough analysis of this compound's structure is crucial for its application in drug design and biochemical studies. The following sections detail its characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-6 | ~7.7 | d |

| H-1' | ~5.8 | t |

| H-5 | ~5.7 | d |

| H-2'a | ~2.3 | m |

| H-2'b | ~2.2 | m |

| H-3' | ~4.2 | m |

| H-4' | ~4.0 | m |

| H-5'a | ~2.9 | m |

| H-5'b | ~2.8 | m |

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

| C-4 | ~164 |

| C-2 | ~152 |

| C-6 | ~141 |

| C-5 | ~103 |

| C-1' | ~90 |

| C-4' | ~85 |

| C-3' | ~71 |

| C-2' | ~41 |

| C-5' | ~43 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural insights. For this compound, electrospray ionization (ESI) is a suitable method.

| Ion | m/z |

| [M+H]⁺ | 244.0928 |

| [M+Na]⁺ | 266.0747 |

Expected Fragmentation Pattern:

The primary fragmentation of nucleosides in mass spectrometry involves the cleavage of the glycosidic bond between the sugar and the base. For this compound, this would result in two main fragments: the uracil (B121893) base and the 5'-amino-5'-deoxyribose sugar moiety.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine and amide) | 3400-3200 |

| O-H stretch (hydroxyl) | 3500-3200 (broad) |

| C=O stretch (amide) | 1700-1650 |

| C=C stretch (alkene) | 1650-1600 |

| C-N stretch | 1250-1020 |

| C-O stretch | 1260-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The uracil ring of this compound is the primary chromophore.

| Solvent | λmax (nm) |

| Acidic (pH 2) | ~262 |

| Basic (pH 12) | ~285 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-170 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS or the residual solvent peak).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent for electrospray ionization (e.g., methanol (B129727) or acetonitrile/water mixture).

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other adducts.

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectra to determine the mass of the molecular ion and identify the major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an attenuated total reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., water, methanol, or buffer solutions of different pH).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) if the concentration is known.

Biological Activity and Signaling Pathways

As a nucleoside analog, this compound is anticipated to interact with enzymes involved in nucleotide metabolism and nucleic acid synthesis. Its structural similarity to deoxyuridine suggests it could be a substrate or inhibitor for enzymes such as thymidine (B127349) kinase, thymidylate synthase, or DNA/RNA polymerases.

Potential Mechanism of Action

One plausible mechanism of action for this compound is the inhibition of thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA synthesis. By mimicking the natural substrate, deoxyuridine monophosphate (dUMP), this compound could bind to the active site of thymidylate synthase, thereby blocking the production of dTMP and ultimately inhibiting DNA replication and cell proliferation.

Another potential pathway involves its phosphorylation by cellular kinases to the corresponding triphosphate. This triphosphate analog could then act as a competitive inhibitor or a chain terminator when incorporated into a growing DNA or RNA strand by polymerases.

Caption: Proposed metabolic and signaling pathway of this compound.

Experimental Workflow

A logical workflow for the comprehensive analysis of this compound is essential for reproducible and reliable results.

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

This compound presents an intriguing molecular scaffold for the development of novel therapeutics. Its unique structural modification offers the potential for selective interaction with key cellular enzymes. The comprehensive spectroscopic data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development. Further investigation into its biological activity is warranted to fully elucidate its therapeutic potential.

References

Physical and chemical properties of 5'-Amino-5'-deoxyuridine

An In-Depth Technical Guide to 5'-Amino-5'-deoxyuridine

Abstract

This compound is a synthetically modified pyrimidine (B1678525) nucleoside analog of uridine (B1682114), distinguished by the substitution of the 5'-hydroxyl group with a primary amino group. This modification confers unique chemical properties, making it a valuable building block in nucleic acid chemistry and drug development. Its primary amino group allows for a wide range of chemical conjugations, enabling the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological applications of this compound, intended for researchers in medicinal chemistry, molecular biology, and drug discovery.

Chemical and Physical Properties

This compound is typically a white crystalline powder. The introduction of the amino group at the 5' position significantly alters the molecule's polarity and reactivity compared to its parent nucleoside, deoxyuridine.

Structural and Physicochemical Data

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-[(2R,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | [1] |

| Molecular Formula | C₉H₁₃N₃O₅ | [1] |

| Molecular Weight | 243.22 g/mol | [1] |

| Exact Mass | 243.08552052 Da | [1] |

| CAS Number | 34718-92-8 | [1] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water and polar organic solvents. | [2] |

| Hydrogen Bond Donors | 4 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3 | -2.2 | [1] |

Stability and Reactivity

This compound is generally stable under standard physiological conditions. However, it may undergo degradation at extreme pH values or elevated temperatures[2]. The primary amino group is a potent nucleophile, making the molecule reactive towards various electrophiles. This reactivity is fundamental to its utility, allowing for conjugation with molecules such as fluorophores, biotin, or other labels for the creation of molecular probes[2].

Synthesis and Experimental Protocols

The synthesis of this compound is most efficiently achieved through the reduction of a 5'-azido intermediate. This method is preferred as it avoids harsh conditions that could compromise the integrity of the nucleoside structure.

Synthetic Workflow

The general pathway involves the conversion of the 5'-hydroxyl group of a protected uridine derivative into a good leaving group, followed by nucleophilic substitution with an azide (B81097) salt, and finally, reduction of the azide to the primary amine.

Caption: A generalized workflow for the chemical synthesis of this compound.

Experimental Protocol: Staudinger Reduction of 5'-Azido-5'-deoxyuridine

This protocol describes the reduction of the 5'-azido intermediate to the final 5'-amino product, a critical step in its synthesis[2][3].

-

Dissolution: Dissolve the 5'-azido-5'-deoxyuridine intermediate in a suitable organic solvent (e.g., dioxane or a mixture of aqueous/organic solvents).

-

Addition of Reducing Agent: Add triphenylphosphine (B44618) (PPh₃) to the solution in a slight molar excess (e.g., 1.1 to 1.5 equivalents). The reaction is typically performed at room temperature.

-

Reaction Monitoring: Stir the mixture and monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction involves the formation of an iminophosphorane intermediate.

-

Hydrolysis: Upon completion, add water to the reaction mixture to hydrolyze the iminophosphorane intermediate, which yields the desired this compound and triphenylphosphine oxide as a byproduct.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to separate the desired amine from triphenylphosphine oxide and any unreacted starting material.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biological Activity and Applications

This compound and its derivatives are valuable tools in genomics, drug discovery, and molecular biology. The primary amino group serves as a chemical handle for further modifications.

Oligonucleotide Synthesis and Modification

A primary application of this compound is its use as a building block for synthesizing modified oligonucleotides[2]. Once incorporated, the 5'-amino group can be functionalized pre- or post-synthesis to attach various moieties, such as fluorescent dyes or affinity tags. These modified oligonucleotides are employed in diagnostic probes and have potential therapeutic applications in gene therapy[2].

DNA Sequencing and Polymerase Incorporation

This compound can be converted to its corresponding 5'-N-triphosphate (5'-NH₂-dUTP). This phosphoramidate (B1195095) analog can be incorporated into a growing DNA strand by DNA polymerases, such as the Klenow fragment of E. coli DNA polymerase I[2][3]. The resulting P-N bond is more stable against phosphatase degradation than a standard P-O bond[2]. The incorporation can act as a chain terminator, a principle utilized in some DNA sequencing methodologies[3]. Mild acid treatment can cleave the DNA at the site of the modified nucleotide, generating a sequence ladder[3].

Caption: Logical workflow for the use of this compound in enzymatic DNA modification.

Antiviral and Antineoplastic Research

Modified nucleosides, including derivatives of 5'-amino-deoxyuridine, have been investigated for their therapeutic potential. For instance, the related compound 5-(aminomethyl)-2'-deoxyuridine has shown inhibitory activity against the growth of murine Sarcoma 180 and L1210 cancer cell lines[4]. The mechanism often involves the cellular uptake of the nucleoside, phosphorylation by kinases, and subsequent interference with nucleic acid synthesis or function. The 5'-iodo-5'-amino derivative has also been studied for its antiviral activity against herpes simplex virus, which is related to its incorporation into viral DNA[5].

References

- 1. This compound | C9H13N3O5 | CID 11447886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1581266) | 34718-92-8 [evitachem.com]

- 3. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The incorporation of 5-iodo-5'-amino-2',5-dideoxyuridine and 5-iodo-2'-deoxyuridine into herpes simplex virus DNA. Relationship between antiviral activity and effects on DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Amino-5'-deoxyuridine: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Amino-5'-deoxyuridine is a synthetic pyrimidine (B1678525) nucleoside analog of the naturally occurring 2'-deoxyuridine. Characterized by the substitution of the 5'-hydroxyl group with a primary amino group, this modification imparts unique chemical properties that position it as a molecule of interest in biochemical and pharmacological research. While direct, extensive research on this compound is limited, this guide elucidates its probable mechanism of action by drawing upon data from its close structural analogs. The primary mode of action is inferred to be through its interaction with the pyrimidine salvage pathway, potentially modulating the activity of key enzymes and interfering with nucleotide metabolism. This document provides a comprehensive overview of its inferred biochemical interactions, quantitative data from related compounds, detailed experimental protocols for its study, and visual representations of its metabolic pathway and experimental workflows.

Introduction

This compound belongs to the class of modified nucleosides, which are pivotal in the development of therapeutic agents, particularly in antiviral and anticancer applications.[1][2] Its structure, comprising a uracil (B121893) base linked to a 2'-deoxyribose sugar with a 5'-amino modification, distinguishes it from the natural nucleoside deoxyuridine.[3] This amino group allows for further chemical modifications, making it a versatile building block in medicinal chemistry.[1] The mechanism of action for many nucleoside analogs involves their cellular uptake and subsequent phosphorylation to their active nucleotide forms, which can then inhibit crucial enzymes involved in DNA and RNA synthesis or be incorporated into nucleic acids, leading to chain termination or dysfunction.[4][5]

Inferred Mechanism of Action

The precise molecular targets of this compound have not been definitively identified in the available literature. However, based on studies of its thymidine (B127349) analog, 5'-amino-5'-deoxythymidine (B1215968) (5'-AdThd), and other related 5'-modified nucleosides, a probable mechanism of action can be proposed.[1][2][6]

Cellular Uptake and Anabolic Activation

It is hypothesized that this compound is transported into the cell via nucleoside transporters. Once inside the cell, it is likely a substrate for cellular kinases, such as uridine-cytidine kinase or thymidine kinase, which would phosphorylate it to its monophosphate, diphosphate, and ultimately triphosphate form (this compound triphosphate). This anabolic activation is a critical step for the biological activity of most nucleoside analogs.[4][5]

Interaction with Pyrimidine Metabolism

The phosphorylated metabolites of this compound are expected to interfere with the de novo pyrimidine biosynthesis and salvage pathways.[7][8] A key regulatory enzyme in this pathway is thymidine kinase, which is subject to feedback inhibition by deoxythymidine triphosphate (dTTP).[2][6] The thymidine analog, 5'-AdThd, has been shown to antagonize this feedback inhibition, thereby increasing the activity of thymidine kinase.[1][6] This leads to enhanced phosphorylation of other nucleoside analogs, such as 5-iododeoxyuridine, increasing their incorporation into DNA and cytotoxic effects.[1][2] It is plausible that this compound exerts a similar effect on uridine (B1682114) or deoxyuridine metabolizing enzymes.

Furthermore, the triphosphate form of this compound could act as a competitive inhibitor of DNA and RNA polymerases or, if incorporated into nucleic acid chains, could lead to chain termination or altered nucleic acid function.

Quantitative Data from Structurally Related Analogs

| Compound | Target Enzyme | Organism | Potency | Reference |

| 5-Iodo-5'-amino-2',5'-dideoxyuridine-5'-N'-triphosphate (AIdUTP) | Thymidine Kinase (allosteric inhibitor) | Escherichia coli | 60-fold more potent than TTP at pH 7.8 | [9][10] |

Experimental Protocols

The following are generalized protocols for the investigation of the biological activity of this compound, based on methodologies used for similar nucleoside analogs.

Cell Proliferation Assay (e.g., using EdU)

This assay measures the effect of the compound on DNA synthesis and cell proliferation. 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a nucleoside analog of thymidine that is incorporated into DNA during active synthesis.[11]

Methodology:

-

Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined period (e.g., 24, 48, 72 hours).

-

EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for detection in the S-phase population (e.g., 2 hours).

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde). Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton X-100 in PBS).

-

Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescently labeled azide (B81097) (e.g., Alexa Fluor® 488 azide) according to the manufacturer's instructions. Incubate the cells with the reaction cocktail to label the incorporated EdU.

-

DNA Staining: Counterstain the cellular DNA with a dye such as Hoechst 33342 or DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope or high-content imaging system. Quantify the percentage of EdU-positive cells to determine the effect of the compound on the proliferative cell population.

Enzyme Inhibition Assay (Generic Kinase Assay)

This protocol outlines a general method to determine if this compound or its phosphorylated metabolites inhibit a specific kinase.

Methodology:

-

Enzyme and Substrate Preparation: Obtain the purified kinase and its specific substrate. Prepare a reaction buffer optimized for the kinase's activity.

-

Inhibitor Preparation: Prepare serial dilutions of this compound (or its synthesized phosphorylated forms) in the reaction buffer.

-

Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a coupled luciferase-luciferin reaction for luminescence readout), and the inhibitor at various concentrations.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a specific time.

-

Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

-

Quantification:

-

Radiolabeled Assay: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., via membrane binding and washing) and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Luminescence Assay: Measure the remaining ATP using a luciferase-based detection reagent. The light output is inversely proportional to the kinase activity.

-

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion

This compound is a modified nucleoside with the potential to modulate key cellular processes, particularly pyrimidine metabolism. While direct experimental evidence is sparse, a compelling hypothesis for its mechanism of action can be formulated based on the activities of its structural analogs. It is likely that after cellular uptake and anabolic phosphorylation, its metabolites interfere with the enzymes of the pyrimidine salvage pathway, such as thymidine kinase, and may also inhibit DNA and RNA synthesis. The quantitative data from related compounds suggest that 5'-amino modifications can lead to potent enzyme inhibition. The experimental protocols outlined in this guide provide a framework for future investigations to fully elucidate the biochemical and pharmacological profile of this compound. Further research is warranted to explore its potential as a therapeutic agent or a tool for biochemical research.

References

- 1. In vivo modulation of iododeoxyuridine metabolism and incorporation into cellular DNA by 5'-amino-5'-deoxythymidine in normal mouse tissues and two human colon cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basis for the differential modulation of the uptake of 5-iododeoxyuridine by 5'-aminothymidine among various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MEK Kinase 1, a Substrate for DEVD-Directed Caspases, Is Involved in Genotoxin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]